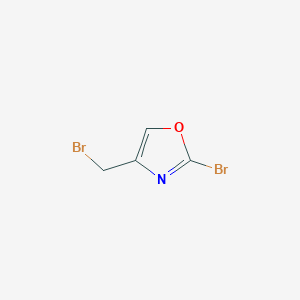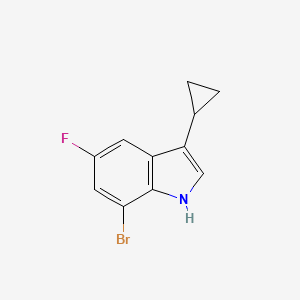
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions This compound is characterized by its unique structure, which includes a dimethylphenyl group and a dimethyl-substituted oxazolium ring
準備方法
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxazolium ion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction can lead to the formation of reduced oxazolium derivatives.
科学的研究の応用
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent and may have applications in the treatment of certain infections. Additionally, its reactivity and stability make it a useful tool in biochemical assays and diagnostic tests.
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death.
類似化合物との比較
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)-1,3-oxazol-5-ium and 2-(3,4-dimethylphenyl)-4,5-dimethyl-1,3-oxazol-3-ium. These compounds share structural similarities but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-12(7-9(8)2)13-14(15)10(3)11(4)16-13/h5-7H,1-4H3 |
InChIキー |
BVYWQZAETVGTRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)


![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)


![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)


